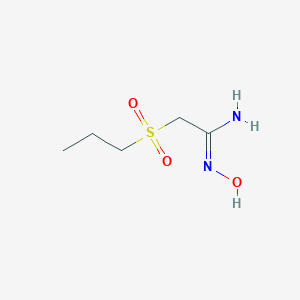
N/'-Hydroxy-2-(propylsulfonyl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-propylsulfonylethanimidamide is a chemical compound with the molecular formula C5H12N2O3S and a molecular weight of 180.23 g/mol
Méthodes De Préparation
The synthetic routes and reaction conditions for N’-hydroxy-2-propylsulfonylethanimidamide are not widely documented in publicly available sources. it is typically synthesized through a series of chemical reactions involving the introduction of the hydroxy, propylsulfonyl, and ethanimidamide groups. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N’-hydroxy-2-propylsulfonylethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-propylsulfonylethanimidamide involves its interaction with specific molecular targets and pathways
Comparaison Avec Des Composés Similaires
N’-hydroxy-2-propylsulfonylethanimidamide can be compared with other similar compounds, such as:
Sulfonamides: These compounds share the sulfonyl group and have similar chemical properties.
Hydroxylamines: These compounds share the hydroxy group and have similar reactivity.
Imidamides: These compounds share the ethanimidamide group and have similar structural features.
The uniqueness of N’-hydroxy-2-propylsulfonylethanimidamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
175201-93-1 |
|---|---|
Formule moléculaire |
C5H12N2O3S |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
N'-hydroxy-2-propylsulfonylethanimidamide |
InChI |
InChI=1S/C5H12N2O3S/c1-2-3-11(9,10)4-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) |
Clé InChI |
MZBUMLNJVFZLRR-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)CC(=NO)N |
SMILES isomérique |
CCCS(=O)(=O)C/C(=N/O)/N |
SMILES canonique |
CCCS(=O)(=O)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















